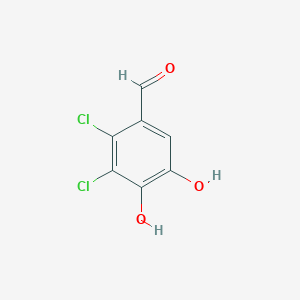
2,3-Dichloro-4,5-dihydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4,5-dihydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,3-Dichloro-4,5-dihydroxybenzaldehyde. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anti-Obesity Effects
A notable study demonstrated that related compounds, specifically 3-chloro-4,5-dihydroxybenzaldehyde, inhibit adipogenesis in 3T3-L1 adipocyte cells by regulating adipogenic transcription factors and activating AMP-activated protein kinase (AMPK) pathways. This suggests that this compound may have similar effects, positioning it as a candidate for anti-obesity therapies .
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and metal complexes. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor technologies. For example, studies have shown that metal complexes formed with this compound exhibit enhanced catalytic properties for various organic reactions .
Water Treatment
Halogenated aromatic compounds like this compound are being investigated for their roles as disinfection byproducts (DBPs) in water treatment processes. Understanding their behavior and toxicity is crucial for developing effective water purification strategies. Research indicates that these compounds can interact with various contaminants in water systems, potentially leading to the formation of harmful byproducts .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Medicinal Chemistry | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
| Investigation on Anti-Adipogenic Effects | Obesity Research | Showed inhibition of lipid accumulation in adipocytes through AMPK activation. |
| Research on Water Disinfection Byproducts | Environmental Science | Identified interactions with chlorinated compounds affecting water quality. |
特性
CAS番号 |
125001-04-9 |
|---|---|
分子式 |
C7H4Cl2O3 |
分子量 |
207.01 g/mol |
IUPAC名 |
2,3-dichloro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChIキー |
DRELBLKEYWKKNI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
正規SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
同義語 |
Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














